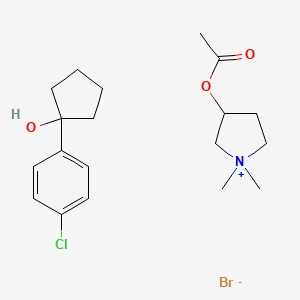![molecular formula C14H11NO6S B13848788 [4-(4-cyanophenoxy)-2-(hydroxymethyl)phenyl] hydrogen sulfate](/img/structure/B13848788.png)
[4-(4-cyanophenoxy)-2-(hydroxymethyl)phenyl] hydrogen sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(4-cyanophenoxy)-2-(hydroxymethyl)phenyl] hydrogen sulfate is a complex organic compound with a unique structure that includes a cyanophenoxy group and a hydroxymethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-cyanophenoxy)-2-(hydroxymethyl)phenyl] hydrogen sulfate typically involves multiple steps. One common method includes the reaction of 4-cyanophenol with 2-(hydroxymethyl)phenol under specific conditions to form the intermediate compound. This intermediate is then treated with sulfuric acid to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Additionally, purification steps such as crystallization or chromatography are employed to isolate the compound from by-products and impurities.
Análisis De Reacciones Químicas
Types of Reactions
[4-(4-cyanophenoxy)-2-(hydroxymethyl)phenyl] hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The cyanophenoxy group can be reduced to an aminophenoxy group.
Substitution: The hydrogen sulfate group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like sodium halides (NaX) or alkyl halides (R-X) are employed under basic or acidic conditions.
Major Products
Oxidation: Formation of 4-(4-cyanophenoxy)-2-carboxyphenyl hydrogen sulfate.
Reduction: Formation of 4-(4-aminophenoxy)-2-(hydroxymethyl)phenyl hydrogen sulfate.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [4-(4-cyanophenoxy)-2-(hydroxymethyl)phenyl] hydrogen sulfate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors makes it useful in understanding biological pathways and mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of [4-(4-cyanophenoxy)-2-(hydroxymethyl)phenyl] hydrogen sulfate involves its interaction with specific molecular targets. The cyanophenoxy group can bind to certain enzymes or receptors, modulating their activity. The hydroxymethyl group may also play a role in enhancing the compound’s binding affinity and specificity. These interactions can lead to changes in cellular pathways, ultimately resulting in the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-cyanophenoxy)phenyl hydrogen sulfate
- 2-(hydroxymethyl)phenyl hydrogen sulfate
- 4-(4-aminophenoxy)-2-(hydroxymethyl)phenyl hydrogen sulfate
Uniqueness
Compared to similar compounds, [4-(4-cyanophenoxy)-2-(hydroxymethyl)phenyl] hydrogen sulfate stands out due to its dual functional groups. The presence of both the cyanophenoxy and hydroxymethyl groups allows for a wider range of chemical reactions and interactions, making it more versatile in various applications.
Propiedades
Fórmula molecular |
C14H11NO6S |
|---|---|
Peso molecular |
321.31 g/mol |
Nombre IUPAC |
[4-(4-cyanophenoxy)-2-(hydroxymethyl)phenyl] hydrogen sulfate |
InChI |
InChI=1S/C14H11NO6S/c15-8-10-1-3-12(4-2-10)20-13-5-6-14(11(7-13)9-16)21-22(17,18)19/h1-7,16H,9H2,(H,17,18,19) |
Clave InChI |
PZHBXIZKDFCBEN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C#N)OC2=CC(=C(C=C2)OS(=O)(=O)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


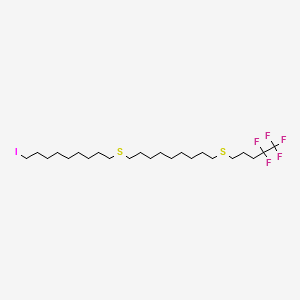
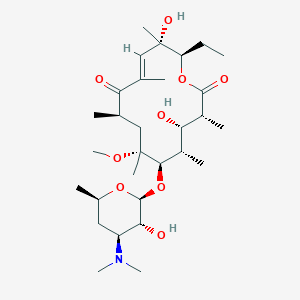
![3-Chlorocetirizine Dihydrochloride; (RS)-2-[2-[4-[(3-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic Acid Dihydrochloride](/img/structure/B13848734.png)
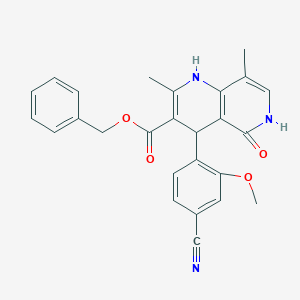
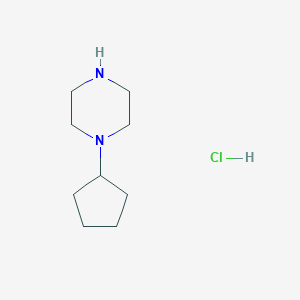
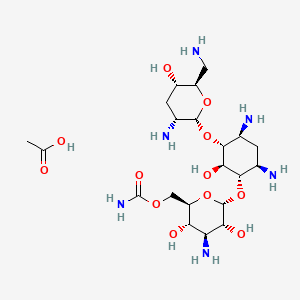
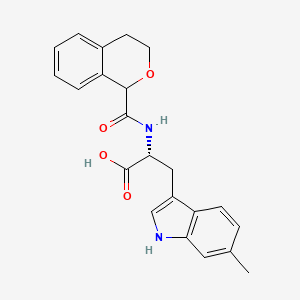
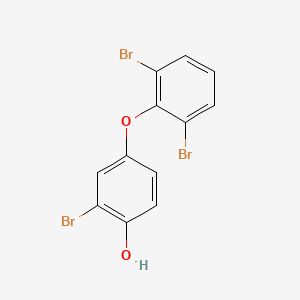


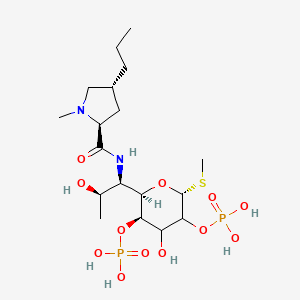
![Ethyl 2-(1-methyl-1H-pyrazol-4-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13848790.png)
![O-[(4-Bromophenyl)methyl] S-methyl carbonodithioate](/img/structure/B13848791.png)
